1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole is a compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with a 5-chloro-2-methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
It is known that similar compounds participate in reactions involving electron-rich iron (iii) porphyrin complexes .
Mode of Action
It is suggested that it may be involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .
Biochemical Pathways
The compound is likely to affect the biochemical pathways involved in the protodeboronation of pinacol boronic esters . This process is crucial in organic synthesis, particularly in the formal anti-Markovnikov alkene hydromethylation .
Result of Action
The result of the compound’s action is the facilitation of the protodeboronation of pinacol boronic esters . This reaction is valuable in organic synthesis, particularly in the formal anti-Markovnikov alkene hydromethylation .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted imidazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
- 5-Chloro-2-methoxybenzenesulfonyl chloride
- 2-Methylimidazole
- Sulfonimidates
Comparison: 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole is unique due to the presence of both a sulfonyl group and an imidazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTNVEODDUHFFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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